molecular formula C18H36O5 B12572828 Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) CAS No. 189008-28-4

Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)

Cat. No.: B12572828
CAS No.: 189008-28-4
M. Wt: 332.5 g/mol
InChI Key: XNTQNPYFSQGKIQ-UHFFFAOYSA-N
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Description

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxane ring and a long aliphatic chain, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) typically involves the reaction of acetic acid with 11-[(oxan-2-yl)oxy]undecan-2-ol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Halogens, nucleophiles; various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways may vary, but they often involve binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid–11-[(oxan-2-yl)oxy]undec-2-en-1-ol
  • Acetic acid–11-[(oxan-2-yl)oxy]undecan-1-ol

Uniqueness

Acetic acid–11-[(oxan-2-yl)oxy]undecan-2-ol (1/1) is unique due to its specific structure, which includes an oxane ring and a long aliphatic chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

189008-28-4

Molecular Formula

C18H36O5

Molecular Weight

332.5 g/mol

IUPAC Name

acetic acid;11-(oxan-2-yloxy)undecan-2-ol

InChI

InChI=1S/C16H32O3.C2H4O2/c1-15(17)11-7-5-3-2-4-6-9-13-18-16-12-8-10-14-19-16;1-2(3)4/h15-17H,2-14H2,1H3;1H3,(H,3,4)

InChI Key

XNTQNPYFSQGKIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCOC1CCCCO1)O.CC(=O)O

Origin of Product

United States

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